molecular formula C16H34N2 B14647322 (E)-Bis(2,2,3-trimethylpentan-3-yl)diazene CAS No. 52406-58-3

(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene

Cat. No.: B14647322
CAS No.: 52406-58-3
M. Wt: 254.45 g/mol
InChI Key: ICFMCRDJNQZFBQ-UHFFFAOYSA-N
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Description

(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of a diazene group (N=N) bonded to two 2,2,3-trimethylpentan-3-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis(2,2,3-trimethylpentan-3-yl)diazene typically involves the reaction of 2,2,3-trimethylpentan-3-ylamine with a suitable diazotizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common diazotizing agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the diazene group can yield amines.

    Substitution: The diazene group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted diazene derivatives.

Scientific Research Applications

(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other diazene compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Bis(2,2,3-trimethylpentan-3-yl)diazene involves its interaction with molecular targets, such as enzymes or receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Bis(2,2,3-trimethylpentan-3-yl)diazene is unique due to its specific diazene group configuration and the presence of two bulky 2,2,3-trimethylpentan-3-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

52406-58-3

Molecular Formula

C16H34N2

Molecular Weight

254.45 g/mol

IUPAC Name

bis(2,2,3-trimethylpentan-3-yl)diazene

InChI

InChI=1S/C16H34N2/c1-11-15(9,13(3,4)5)17-18-16(10,12-2)14(6,7)8/h11-12H2,1-10H3

InChI Key

ICFMCRDJNQZFBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)(C)C)N=NC(C)(CC)C(C)(C)C

Origin of Product

United States

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